Ribociclib

Description

Structure

3D Structure

Propriétés

IUPAC Name |

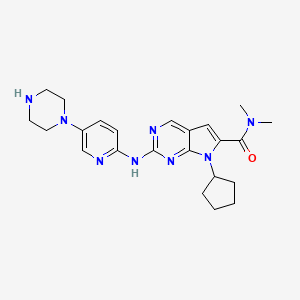

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXHGRAEPCAFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021027 | |

| Record name | Ribociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211441-98-3 | |

| Record name | Ribociclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211441-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribociclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211441983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK8ERE8P56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ribociclib's Core Mechanism of Action in Cell Cycle Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), in the regulation of the cell cycle. The document details the molecular signaling pathways affected by this compound, presents quantitative data on its inhibitory activity, and outlines key experimental protocols for its study.

Core Mechanism of Action: Inhibition of the G1/S Phase Transition

This compound is an orally bioavailable small molecule that functions as a highly selective inhibitor of CDK4 and CDK6.[1][2] These kinases are pivotal in regulating the cell cycle, specifically the transition from the G1 (pre-DNA synthesis) phase to the S (DNA synthesis) phase.[3][4] In many cancer types, the pathway regulated by CDK4/6 is dysregulated, leading to uncontrolled cellular proliferation.[1][4]

The primary molecular mechanism of this compound involves its binding to the ATP-binding pocket of both CDK4 and CDK6, which prevents the phosphorylation of their key substrate, the retinoblastoma protein (Rb).[5][6] Under normal conditions, in response to mitogenic signals, cyclin D associates with and activates CDK4/6.[1][7] This active complex then phosphorylates Rb.[7] Phosphorylation of Rb leads to its inactivation and the release of the E2 transcription factor (E2F).[1] Once released, E2F activates the transcription of genes essential for the G1 to S phase transition and progression through the cell cycle.[1][8]

By inhibiting CDK4/6, this compound ensures that Rb remains in its active, hypophosphorylated state.[4][5] In this state, Rb sequesters E2F, thereby preventing the transcription of E2F target genes.[5][8] This action effectively blocks the cell cycle at the G1 restriction point, leading to G1 arrest and a halt in tumor cell proliferation.[4][5]

Signaling Pathway of this compound's Action

Quantitative Data on this compound's Inhibitory Activity

The potency and selectivity of this compound have been quantified in various preclinical studies. The following tables summarize key inhibitory concentration (IC50) and binding affinity (Ki) values.

| Target | IC50 (nM) | Reference |

| CDK4/Cyclin D1 | 10 | [2][9] |

| CDK6/Cyclin D3 | 39 | [2][9] |

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| 786-O | Renal Cell Carcinoma | 76 - 280 (range for 7 sensitive lines) | [8][10] |

| ACHN | Renal Cell Carcinoma | 76 - 280 (range for 7 sensitive lines) | [8][10] |

| MDA-MB-453 (AR+) | Triple-Negative Breast Cancer | 49,000 | [11] |

| MDA-MB-468 (AR-) | Triple-Negative Breast Cancer | 72,000 | [11] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 68,000 | [11] |

| BT-549 | Triple-Negative Breast Cancer | 58,000 | [11] |

Key Experimental Protocols

Western Blot Analysis for Rb Phosphorylation

Western blotting is a crucial technique to assess the phosphorylation status of Rb and other downstream targets of the CDK4/6 pathway following this compound treatment.

Methodology:

-

Cell Lysis: Treat cells with the desired concentrations of this compound for a specified duration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[12]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of the target proteins.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[12]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Rb (e.g., pRb at Ser807/811 and Ser795), total Rb, and a loading control (e.g., β-actin or GAPDH).[8]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb compared to total Rb and the loading control.

Experimental Workflow: Western Blotting

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle and to quantify the G1 arrest induced by this compound.[13][14]

Methodology:

-

Cell Seeding and Treatment: Seed cells at an appropriate density and treat them with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.[15]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).[14][15]

-

Incubation: Incubate the cells in the staining solution in the dark to ensure stoichiometric binding of PI to DNA.[15]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Experimental Workflow: Cell Cycle Analysis

Conclusion

This compound exerts its potent anti-proliferative effects through the selective inhibition of CDK4 and CDK6. This targeted action leads to the maintenance of Rb in its active, tumor-suppressive state, thereby preventing the transcription of genes required for S-phase entry and inducing a G1 cell cycle arrest. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other CDK4/6 inhibitors in both preclinical and clinical research settings.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor this compound for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 5. What is the mechanism of action of this compound Succinate? [synapse.patsnap.com]

- 6. This compound mitigates cisplatin-associated kidney injury through retinoblastoma-1 dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by this compound Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by this compound Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Exploring treatment with this compound alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. Flow Cytometry Protocol [sigmaaldrich.com]

Ribociclib's Selectivity and Potency for CDK4 vs. CDK6: A Technical Guide

Introduction

Ribociclib (Kisqali®, formerly LEE011) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are key regulators of the cell cycle, and their dysregulation is a common feature in the uncontrolled proliferation of cancer cells.[4][5] this compound, in combination with endocrine therapy, has become a standard of care for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[6][7] This technical guide provides an in-depth analysis of this compound's selectivity and potency for CDK4 versus CDK6, presenting quantitative data, detailing experimental protocols, and illustrating key pathways and workflows.

CDK4/6 Signaling Pathway and this compound's Mechanism of Action

The progression from the G1 (first gap) to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway.[3][8] In response to mitogenic signals, D-type cyclins bind to and activate CDK4 and CDK6.[3][8] This active complex then phosphorylates the retinoblastoma protein (pRb), leading to its inactivation.[1][4] Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1 to S phase transition, thereby committing the cell to division.[3][5][8]

This compound exerts its therapeutic effect by selectively inhibiting CDK4 and CDK6.[1][4] By binding to the ATP-pocket of these kinases, this compound prevents the phosphorylation of pRb, maintaining it in its active, hypophosphorylated state.[4][5] This keeps E2F sequestered, blocking the transcription of S-phase genes and resulting in a G1 cell cycle arrest.[1][4][5] This ultimately inhibits tumor cell proliferation.[4]

Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing pRb phosphorylation and halting cell cycle progression.

Quantitative Analysis: CDK4 vs. CDK6 Potency and Selectivity

This compound exhibits a higher potency for CDK4 than for CDK6 in biochemical assays. This selectivity is also observed in cellular contexts, where this compound is more active in CDK4-dependent cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other CDK4/6 inhibitors.

Table 1: Biochemical Potency of CDK4/6 Inhibitors

| Compound | Target | IC50 (nM) | Reference(s) |

| This compound | CDK4/Cyclin D1 | 10 | [7][9][10][11] |

| CDK6/Cyclin D3 | 39 | [7][9][10][11] | |

| Palbociclib | CDK4/Cyclin D1 | 11 | [10] |

| CDK6/Cyclin D2 | 16 | [10] | |

| Abemaciclib | CDK4/Cyclin D1 | 2 | [10] |

| CDK6/Cyclin D3 | 10 | [10] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Selectivity of this compound

| Assay Type | CDK4 vs. CDK6 Selectivity Ratio | Reference(s) |

| Biochemical Assay | 5-fold (higher affinity for CDK4) | [12] |

| Cellular Assay | 8-fold (more potent in CDK4-dependent cells) | [9][12] |

In a comparative study, this compound demonstrated greater activity in CDK4-dependent cell lines compared to CDK6-dependent ones, a more pronounced difference than observed in biochemical assays.[9] Palbociclib, in contrast, showed similar activity in both cell types, while Abemaciclib also displayed greater potency in CDK4-dependent cells.[9][13]

Experimental Protocols

The determination of CDK inhibitor selectivity and potency relies on a combination of biochemical and cell-based assays.

Biochemical Assays

1. Kinase Activity Assays: These assays directly measure the enzymatic activity of purified CDK4/cyclin D and CDK6/cyclin D complexes.

-

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate (e.g., a synthetic peptide or the Rb protein). The inhibitor's potency is determined by its ability to reduce this phosphorylation.

-

Methodology:

-

Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzymes are incubated with a substrate and ATP.

-

Serial dilutions of the inhibitor (e.g., this compound) are added to the reaction.

-

The reaction is allowed to proceed for a set time at a specific temperature.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based ATP detection (measuring ATP depletion).

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

2. Kinase Binding Assays (e.g., KINOMEscan™): These assays measure the binding affinity of an inhibitor to a large panel of kinases.

-

Principle: This competition binding assay determines the ability of a test compound to displace a ligand from the active site of a kinase.

-

Methodology:

-

A large library of human kinases, each tagged with DNA, is used.

-

The kinases are immobilized on a solid support.

-

An active-site directed ligand is added, which binds to the kinases.

-

The test inhibitor is added at various concentrations, competing with the ligand for binding to the kinase active site.

-

The amount of kinase bound to the solid support is quantified using quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the inhibitor.

-

This method provides a broad overview of an inhibitor's selectivity across the kinome.[13][14]

-

Cell-Based Assays

1. Cell Proliferation Assays: These assays measure the effect of the inhibitor on the growth of cancer cell lines.

-

Principle: The rate of cell proliferation is assessed after treatment with the inhibitor. Different cell lines that are known to be primarily dependent on either CDK4 or CDK6 for their proliferation are used to determine cellular selectivity.[9][13]

-

Methodology (Example using CyQuant® Assay):

-

Cancer cell lines (e.g., CDK4-dependent and CDK6-dependent lines) are seeded in multi-well plates.

-

After allowing the cells to adhere, they are treated with a range of concentrations of the inhibitor.

-

The cells are incubated for a period of time (e.g., 72 hours).

-

The CyQuant® GR dye, which fluoresces upon binding to cellular nucleic acids, is added.

-

The fluorescence intensity, which is proportional to the number of cells, is measured using a plate reader.

-

The IC50 values are determined by analyzing the dose-response curves.[9]

-

-

Important Consideration: It has been noted that assays measuring metabolic activity (like those based on ATP levels, e.g., CellTiter-Glo®) can sometimes underestimate the effects of CDK4/6 inhibition. This is because cells arrested in G1 can increase in size and metabolic activity, masking the anti-proliferative effect. Therefore, assays that more directly measure cell number (based on DNA content like CyQuant or direct cell counting) are often preferred.[14][15][16][17]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 5. What is the mechanism of action of this compound Succinate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. PK/PD Data | mBC | KISQALI® (this compound) | HCP [kisqali-hcp.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor this compound Compared With That of Palbociclib and Abemaciclib - OAK Open Access Archive [oak.novartis.com]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

Ribociclib-Induced G1 Arrest: A Molecular Pathway Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core molecular pathway of Ribociclib-induced G1 cell cycle arrest. This compound, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), represents a significant therapeutic advancement in the treatment of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] This document provides a detailed overview of its mechanism of action, quantitative data on its cellular effects, comprehensive experimental protocols for key assays, and visual representations of the involved signaling pathways and workflows.

The Core Mechanism: Targeting the Cell Cycle Engine

The cell cycle is a tightly regulated process that governs cell proliferation. The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical checkpoint, often dysregulated in cancer, leading to uncontrolled cell division.[2] This transition is primarily driven by the activity of CDK4 and CDK6.

In response to mitogenic signals, D-type cyclins are synthesized and form complexes with CDK4 and CDK6.[3] These active Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma protein (Rb).[4] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, effectively blocking the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6 causes a conformational change, leading to the release of E2F.[4] Liberated E2F then activates the transcription of target genes, such as those encoding Cyclin E, which in turn activates CDK2 to further drive the cell into S phase, thus committing the cell to another round of division.[2]

This compound functions as a potent and selective inhibitor of CDK4 and CDK6.[4][5] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of Rb.[3] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the transcription of S-phase-promoting genes and resulting in a G1 cell cycle arrest.[1][6]

Quantitative Effects of this compound

The efficacy of this compound in inducing G1 arrest and inhibiting cell proliferation has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and the impact on cell cycle distribution are key metrics to assess its potency and mechanism.

Inhibitory Concentration (IC50) of this compound

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. For this compound, this is typically measured in terms of cell proliferation or kinase activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer (ER+) | 6 (72h) | [7] |

| T-47D | Breast Cancer (ER+) | 110 (proliferation) | [8] |

| MDA-MB-231 | Breast Cancer (TNBC) | 69,500 (72h) | [9] |

| BT-549 | Breast Cancer (TNBC) | 3,200 (48h) | [7] |

| 786-O | Renal Cell Carcinoma | 76 - 280 (proliferation) | [1] |

| ACHN | Renal Cell Carcinoma | 76 - 280 (proliferation) | [1] |

| C33A | Cervical Cancer | Dose-dependent inhibition | [6] |

| Neuroblastoma cell lines (average) | Neuroblastoma | 307 (cytostasis) | [5] |

Note: IC50 values can vary depending on the assay conditions, including incubation time and the specific endpoint measured.

Cell Cycle Distribution Analysis

Treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases.

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |

| MCF-7 | Control | 61% | - | 12% | [7] |

| This compound | 88% | - | - | [7] | |

| MDA-MB-231 | Control | - | - | - | [9] |

| This compound (2.5 µM, 72h) | +11.58% | -9.4% | -1.13% | [9] | |

| This compound (5.0 µM, 72h) | +17.96% | -12.72% | -5.72% | [9] | |

| This compound (10.0 µM, 72h) | +26.24% | -16.53% | -9.56% | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular effects of this compound.

Western Blotting for Phosphorylated Rb

This protocol details the detection of phosphorylated Retinoblastoma protein (pRb) at key CDK4/6-specific sites (e.g., Ser780, Ser807/811) to confirm the inhibitory effect of this compound.

Materials:

-

Cells treated with this compound or vehicle control (DMSO).

-

Cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 250 mM NaCl, 0.1% NP-40, 2 mM EDTA, 10% glycerol) with protease and phosphatase inhibitors.[10]

-

Laemmli sample buffer.

-

SDS-polyacrylamide gels.

-

PVDF membrane.

-

Transfer buffer (25 mM Tris, 190 mM glycine, 20% MeOH).[10]

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T).

-

Primary antibodies:

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG).

-

Chemiluminescence reagent.

-

X-ray film or digital imaging system.

Procedure:

-

Cell Lysis: Wash treated cells with ice-cold PBS. Lyse cells in cold Lysis Buffer on ice for 30 minutes with rotation.[10]

-

Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]

-

Washing: Repeat the washing steps as in step 8.

-

Detection: Incubate the membrane with a chemiluminescence reagent and expose it to X-ray film or a digital imager to visualize the protein bands.[10]

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide

This protocol describes how to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) following this compound treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cells treated with this compound or vehicle control.

-

Phosphate-Buffered Saline (PBS).

-

Ice-cold 70% ethanol.

-

PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest cells (including any floating cells) and wash with PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.

-

Incubation: Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in the PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the discrimination of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

In Vitro CDK4/6 Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against CDK4/cyclin D1 and CDK6/cyclin D3 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

-

Active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme.

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[12]

-

Substrate (e.g., Rb protein or a specific peptide substrate).

-

ATP.

-

This compound (or other test inhibitors) at various concentrations.

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

384-well opaque plates.

-

Luminometer.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the appropriate buffer. Prepare a master mix containing the kinase substrate and ATP in the kinase assay buffer.

-

Kinase Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control. Add the active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the wells.

-

Initiate Reaction: Start the kinase reaction by adding the substrate/ATP master mix to each well.

-

Incubation: Incubate the plate at 30°C or room temperature for a specified time (e.g., 60 minutes).[12]

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[12]

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]

-

Measure Luminescence: Read the luminescence signal using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value of this compound.

Visualizing the Molecular Pathway and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Figure 1: Molecular pathway of this compound-induced G1 arrest.

References

- 1. promega.com [promega.com]

- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, this compound, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. carnabio.com [carnabio.com]

- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 8. tandfonline.com [tandfonline.com]

- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. en.ice-biosci.com [en.ice-biosci.com]

- 12. promega.com [promega.com]

The Gatekeeper's Role: Retinoblastoma Protein as a Pivotal Determinator of Ribociclib Sensitivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have revolutionized the treatment landscape for hormone receptor-positive (HR+) breast cancer. Ribociclib, a potent and selective CDK4/6 inhibitor, has demonstrated significant efficacy in clinical trials. The therapeutic success of this compound is intrinsically linked to the functional status of the retinoblastoma (Rb) tumor suppressor protein. This technical guide provides a comprehensive overview of the critical role of Rb in mediating this compound sensitivity. We delve into the molecular mechanisms of the CDK4/6-Rb signaling pathway, present quantitative data correlating Rb status with this compound efficacy, and provide detailed experimental protocols for assessing Rb function and drug sensitivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance our understanding and application of CDK4/6 inhibitors.

Introduction: The CDK4/6-Rb Axis - A Central Regulator of the Cell Cycle

The retinoblastoma protein (Rb) is a cornerstone of cell cycle regulation, acting as a critical tumor suppressor.[1] In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[2][3] The phosphorylation and subsequent inactivation of Rb are primarily mediated by the cyclin D-CDK4/6 complex.[4] In many cancers, aberrant signaling pathways lead to the constitutive activation of CDK4/6, resulting in the hyperphosphorylation and inactivation of Rb. This functional loss of Rb unleashes E2F, driving uncontrolled cell proliferation.[1]

This compound is a small molecule inhibitor that specifically targets CDK4 and CDK6.[2][5] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of Rb.[2][5] This action maintains Rb in its active, growth-suppressive state, leading to a G1 cell cycle arrest and a halt in tumor cell proliferation.[6][7] Consequently, the presence of a functional Rb protein is a fundamental prerequisite for this compound's mechanism of action and a key determinant of therapeutic response.[7][8]

Data Presentation: Quantitative Correlation of Rb Status and this compound Sensitivity

The functional status of the Rb protein is a critical biomarker for predicting sensitivity to this compound. Preclinical and clinical studies have consistently demonstrated that cancer cells and tumors with intact Rb are more susceptible to the anti-proliferative effects of this compound, while those with loss or inactivation of Rb exhibit resistance.

Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound based on Rb Status

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting the difference in sensitivity between Rb-positive and Rb-negative cells.

| Cell Line | Cancer Type | Rb Status | This compound IC50 (µM) | Reference |

| MDA-MB-453 | Triple-Negative Breast Cancer | Proficient (AR+) | 49.0 ± 0.6 | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Proficient (AR-) | 71.0 ± 1.4 | [8] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Negative (AR-) | 72.0 ± 3.6 | [8] |

| 786-O | Renal Cell Carcinoma | - | 0.076 | [9] |

| ACHN | Renal Cell Carcinoma | - | 0.280 | [9] |

Table 2: Clinical Efficacy of this compound in HR+/HER2- Advanced Breast Cancer (MONALEESA Trials)

This table presents progression-free survival (PFS) data from the pivotal MONALEESA clinical trials, which evaluated the efficacy of this compound in combination with endocrine therapy. While these trials did not exclusively stratify patients by Rb mutational status, the overwhelming majority of HR+ breast cancers are Rb-proficient, and the observed clinical benefit underscores the importance of a functional CDK4/6-Rb pathway.

| Trial | Treatment Arm | Median Progression-Free Survival (months) | Hazard Ratio (95% CI) | Reference |

| MONALEESA-2 | This compound + Letrozole | Not Reached | 0.56 (0.43-0.72) | [10][11] |

| Placebo + Letrozole | 14.7 | [10][11] | ||

| MONALEESA-7 | This compound + Endocrine Therapy | 23.8 | 0.55 (0.44-0.69) | [12][13] |

| Placebo + Endocrine Therapy | 13.0 | [12][13] |

Experimental Protocols

Accurate assessment of Rb status and this compound sensitivity is crucial for both preclinical research and clinical decision-making. The following section provides detailed methodologies for key experiments.

Western Blot Analysis for Total and Phosphorylated Rb

Western blotting is a fundamental technique to assess the expression levels of total Rb and its phosphorylation status, which is indicative of CDK4/6 activity.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-total Rb antibody

-

Rabbit anti-phospho-Rb (e.g., Ser807/811) antibody

-

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Scrape cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (total Rb or phospho-Rb) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize phospho-Rb levels to total Rb.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation. It is commonly used to determine the IC50 of a drug.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

-

Drug Treatment:

-

Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

-

MTT Addition:

-

Add MTT solution to each well (typically 10% of the culture volume).

-

Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value of this compound by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.[14]

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). Treatment with this compound is expected to cause an accumulation of cells in the G1 phase.[15][16]

Materials:

-

Cell culture plates

-

Trypsin-EDTA

-

Ice-cold PBS

-

70% ethanol (ice-cold)

-

PI staining solution (containing propidium iodide and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

-

Fixation:

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.[17]

-

Mandatory Visualizations

Signaling Pathway

Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of this compound.

Experimental Workflows

Caption: Workflow for Western Blot analysis of Rb and phospho-Rb.

Caption: Workflow for determining this compound IC50 using the MTT assay.

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

The retinoblastoma protein stands as a critical gatekeeper in the context of this compound therapy. Its functional status is a primary determinant of sensitivity, with a functional Rb pathway being essential for the drug's anti-proliferative effects. The loss or inactivation of Rb represents a key mechanism of both intrinsic and acquired resistance to this compound and other CDK4/6 inhibitors.[18]

For researchers and drug development professionals, a thorough understanding of the CDK4/6-Rb axis is paramount. The experimental protocols detailed in this guide provide a robust framework for assessing Rb status and this compound sensitivity in preclinical models. Future research should continue to focus on identifying reliable biomarkers to predict response and resistance to CDK4/6 inhibitors, with the goal of personalizing treatment strategies and overcoming therapeutic challenges. Further investigation into the mechanisms of Rb-independent resistance and the development of novel therapeutic combinations to overcome such resistance are critical areas for future exploration.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor this compound for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by this compound Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combination Therapy with this compound Improves Progression-Free Survival in Advanced Breast Cancer | MDedge [mdedge.com]

- 11. This compound increases progression-free survival in breast cancer | CareAcross [careacross.com]

- 12. This compound extends survival in pre-menopausal patients with metastatic breast cancer | MD Anderson Cancer Center [mdanderson.org]

- 13. Updated Overall Survival of this compound plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2− Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mesoscale.com [mesoscale.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. In silico and in vitro metabolism of this compound: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. targetedonc.com [targetedonc.com]

The Pharmacodynamics of Ribociclib in Patient-Derived Xenograft Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Ribociclib, a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, in patient-derived xenograft (PDX) models. This document details the underlying mechanism of action, experimental protocols for in vivo studies, and quantitative data on the anti-tumor efficacy of this compound as a monotherapy and in combination with other targeted agents.

Core Mechanism of Action

This compound is an orally bioavailable small-molecule inhibitor that selectively targets CDK4 and CDK6.[1] In many cancer types, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation.[2] this compound functions by binding to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity. This action prevents the phosphorylation of the retinoblastoma protein (pRb).[1][2] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition in the cell cycle and inducing G1 arrest.[1][2] The efficacy of this compound is dependent on the presence of a functional Rb protein.

dot

Experimental Protocols for Patient-Derived Xenograft (PDX) Studies

The use of PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, offers a clinically relevant platform for evaluating the efficacy of anti-cancer agents. These models have been shown to retain the histopathological and genetic characteristics of the original patient tumor.

Establishment of Patient-Derived Xenografts

-

Tissue Acquisition: Fresh tumor tissue is obtained from patients, typically from surgical resection or biopsy, under sterile conditions.

-

Implantation: The tumor tissue is fragmented into small pieces (e.g., 3-5 mm³) and implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumors are then harvested, and fragments are serially passaged into new cohorts of mice for expansion and establishment of the PDX line.

dot```dot digraph "PDX_Establishment_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Patient_Tumor" [label="Patient Tumor\n(Surgical Resection/Biopsy)", fillcolor="#FFFFFF"]; "Tumor_Fragmentation" [label="Tumor Fragmentation\n(3-5 mm³ pieces)"]; "Implantation" [label="Subcutaneous Implantation\n(Immunodeficient Mice)"]; "Tumor_Growth" [label="Tumor Growth Monitoring\n(to ~1000-1500 mm³)"]; "Harvesting" [label="Tumor Harvesting"]; "Passaging" [label="Serial Passaging\n(Expansion of PDX line)"];

"Patient_Tumor" -> "Tumor_Fragmentation" [label="Sterile\nconditions"]; "Tumor_Fragmentation" -> "Implantation"; "Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Harvesting"; "Harvesting" -> "Passaging"; }

Conclusion

Patient-derived xenograft models are invaluable tools for the preclinical evaluation of targeted therapies like this compound. The data generated from these models demonstrate that this compound effectively inhibits the CDK4/6-Rb pathway, leading to decreased cell proliferation and tumor growth inhibition. Furthermore, PDX studies have highlighted the potential for synergistic anti-tumor activity when this compound is combined with other targeted agents, such as PI3K inhibitors. This in-depth guide provides researchers and drug development professionals with a foundational understanding of the pharmacodynamics of this compound in clinically relevant preclinical models, offering insights into experimental design and endpoint analysis for future studies in this domain.

References

- 1. Preclinical evaluation of this compound and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of this compound and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Ribociclib's Effect on the Cyclin D-CDK4/6-p16-Rb Pathway: A Technical Guide

Affiliation: Google Research

Abstract

The Cyclin D-CDK4/6-p16-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle, and its dysregulation is a hallmark of many cancers.[1] Ribociclib (LEE011) is a highly selective, orally bioavailable small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] By targeting CDK4/6, this compound restores cell cycle control, prevents cancer cell proliferation, and induces a state of G1 arrest.[2][3] This technical guide provides an in-depth examination of this compound's mechanism of action, presenting quantitative data on its efficacy, detailed protocols for key experimental assessments, and visualizations of the core signaling pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.

The Cyclin D-CDK4/6-p16-Rb Signaling Pathway

The progression of cells from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase is a tightly controlled process governed by the retinoblastoma protein (Rb). In response to mitogenic signals, D-type cyclins are synthesized and form active complexes with their kinase partners, CDK4 and CDK6.[4] These complexes then phosphorylate Rb.[5] Phosphorylation inactivates Rb, causing it to release the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.[1][6] This process is negatively regulated by endogenous inhibitors such as p16 (encoded by the CDKN2A gene), which binds to CDK4/6 and prevents the formation of the active cyclin D complex.[3] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the ATP-binding pocket of both CDK4 and CDK6.[2][7] This binding prevents the CDK4/6-Cyclin D complex from phosphorylating its primary substrate, the Rb protein.[3] As a result, Rb remains in its active, hypophosphorylated state, where it continues to bind and sequester the E2F family of transcription factors.[1] This prevents the expression of E2F target genes, such as those encoding Cyclin E, which are essential for DNA replication and cell cycle progression.[6] The ultimate outcome of this inhibition is a durable arrest of the cell cycle in the G1 phase, thereby suppressing tumor cell proliferation.[2][3] The efficacy of this compound is dependent on the presence of a functional Rb protein.[1]

Quantitative Data on this compound's Efficacy

The potency of this compound has been quantified in numerous preclinical models. Its inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line Context | IC50 Value | Reference |

|---|---|---|

| CDK4/Cyclin D1 (Biochemical Assay) | 0.01 µM (10 nM) | [2][7] |

| CDK6/Cyclin D3 (Biochemical Assay) | 0.039 µM (39 nM) | [2][7] |

| Renal Cell Carcinoma (RCC) Cell Lines | 76 nM - 280 nM | [8] |

| CDK4-Dependent Cell Lines (Average) | 0.078 µM (78 nM) | [3] |

| CDK6-Dependent Cell Lines (Average) | 0.621 µM (621 nM) |[3] |

Table 2: In Vivo Antitumor Efficacy of this compound (JeKo-1 Mantle Cell Lymphoma Xenograft Model)

| Daily Oral Dose | Outcome | Reference |

|---|---|---|

| 30 mg/kg | 56% Tumor Growth Inhibition (TGI) | [3] |

| 75 mg/kg | Complete Tumor Regression | [3] |

| 150 mg/kg | Complete Tumor Regression |[3] |

Key Experimental Protocols

Investigating the effects of this compound on the Rb pathway involves a series of standard and specialized molecular and cellular biology techniques.

Western Blotting for Rb Phosphorylation

This technique is used to quantify the levels of total and phosphorylated Rb protein, providing direct evidence of this compound's target engagement.

-

Cell Lysis: Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse on ice for 10 minutes in NP40 buffer (50mM Tris pH 7.5, 1% NP40, 150mM NaCl, 10% Glycerol, 1mM EDTA) supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Centrifuge lysates at 15,000 rpm for 10 minutes to pellet debris. Determine the protein concentration of the supernatant using a BCA protein assay.[5]

-

SDS-PAGE and Transfer: Denature 20-40 µg of protein lysate per lane and separate on a 4-20% polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis via Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

-

Cell Treatment and Harvest: Plate cells and treat with this compound (e.g., 500-1000 nM) for 24 hours.[10] Harvest cells, including any floating cells, by trypsinization and centrifugation.

-

Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.[11]

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[11] The RNase A is crucial as PI can also bind to double-stranded RNA.

-

Analysis: Incubate the cells in the dark at room temperature for 20-30 minutes. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.[12]

Cell Proliferation (MTT/SRB) Assay

These colorimetric assays are used to measure cell viability and proliferation to determine the IC50 of this compound.

-

Cell Plating and Treatment: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight. Treat cells with a serial dilution of this compound for a set period (e.g., 72 hours).[13]

-

MTT Assay Protocol:

-

Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of a detergent reagent (e.g., 20% SDS in 50% dimethylformamide) to solubilize the formazan crystals.[14]

-

Leave at room temperature in the dark for at least 2 hours.

-

-

SRB Assay Protocol:

-

Fix cells by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Wash plates with water and air dry. Stain with 0.4% SRB in 1% acetic acid for 30 minutes.

-

Wash with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base.[7]

-

-

Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT). Calculate the percentage of viable cells relative to an untreated control to determine the IC50.

Immunohistochemistry (IHC) for Proliferation Markers

IHC is used to assess the effect of this compound on proliferation markers like Ki67 in tissue samples from in vivo models.

-

Tissue Preparation: Fix tumor tissues from xenograft models in formalin and embed in paraffin. Cut 4-5 µm sections.

-

Deparaffinization and Rehydration: Deparaffinize sections using xylene washes, followed by rehydration through a graded series of ethanol washes (100%, 95%, 70%) to water.

-

Antigen Retrieval: Immerse slides in a 10 mM sodium citrate buffer (pH 6.0) and heat in a steamer or water bath at ~97°C for 20-30 minutes to unmask the antigen.[15]

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding using a protein block or serum from the secondary antibody host species.[15]

-

Incubate with the primary antibody (e.g., anti-Ki67) overnight at 4°C.

-

Apply a biotinylated secondary antibody, followed by an avidin-biotin-enzyme complex (ABC) reagent.[15]

-

-

Visualization and Counterstain: Develop the signal using a chromogen like DAB. Counterstain with hematoxylin to visualize nuclei. Dehydrate and mount the slides.[15] The percentage of Ki67-positive cells can then be quantified.

Experimental and Logical Workflows

A typical investigation into a CDK4/6 inhibitor like this compound follows a logical progression from initial biochemical validation to in vivo efficacy studies.

References

- 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor this compound for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. This compound (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by this compound Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. youtube.com [youtube.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sysy-histosure.com [sysy-histosure.com]

Initial In Vitro Efficacy of Ribociclib in Breast Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies of Ribociclib, a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, in various breast cancer cell lines. This document details the core mechanism of action, summarizes key quantitative data from foundational preclinical studies, and provides comprehensive experimental protocols for the key assays used to evaluate this compound's efficacy. The information presented is intended to serve as a valuable resource for researchers in oncology and drug development.

Introduction to this compound and its Mechanism of Action

This compound (formerly LEE011) is an orally bioavailable, small molecule inhibitor that selectively targets CDK4 and CDK6.[1][2] These kinases are critical components of the cell cycle machinery, and their dysregulation is a hallmark of many cancers, including hormone receptor-positive (HR+) breast cancer.[3]

The primary mechanism of action of this compound involves the inhibition of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway.[2][4] In normal cell cycle progression, the formation of the Cyclin D-CDK4/6 complex leads to the phosphorylation of the Rb protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes necessary for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[5] By competitively binding to the ATP-binding pocket of CDK4 and CDK6, this compound prevents the phosphorylation of Rb, thereby maintaining it in its active, hypophosphorylated state.[4] This leads to the sequestration of E2F, blocking the G1-to-S phase transition and ultimately resulting in G1 cell cycle arrest and inhibition of tumor cell proliferation.[4] The efficacy of this compound is largely dependent on a functional Rb protein.[6]

dot

Caption: this compound's mechanism of action in the cell cycle.

Quantitative Analysis of this compound's In Vitro Efficacy

The anti-proliferative activity of this compound has been quantified in numerous breast cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These studies consistently demonstrate that this compound is most potent in HR-positive (luminal) breast cancer cell lines, which are often dependent on the CDK4/6 pathway for proliferation.

IC50 Values of this compound in Breast Cancer Cell Lines

The following table summarizes the IC50 values of this compound in a panel of human breast cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the duration of drug exposure and the specific cell viability assay used.

| Cell Line | Subtype | IC50 (µM) | Reference |

| MCF-7 | Luminal A (ER+, PR+, HER2-) | 0.08 - 4 | [6][7][8] |

| T-47D | Luminal A (ER+, PR+, HER2-) | 0.06 - 0.1 | [8][9] |

| CAMA-1 | Luminal A (ER+, PR+, HER2-) | 0.04 | [9] |

| MDA-MB-231 | Basal-like (Triple-Negative) | 11 - 72 | [7][10] |

| BT-549 | Basal-like (Triple-Negative) | 3.2 - 12.7 | [6] |

| MDA-MB-453 | Basal-like (Triple-Negative) | 49 | [10] |

| MDA-MB-468 | Basal-like (Triple-Negative) | 72 | [10] |

Cell Cycle Analysis

A hallmark of this compound's activity is the induction of G1 phase cell cycle arrest. Quantitative analysis of cell cycle distribution following this compound treatment confirms this mechanism.

| Cell Line | This compound Concentration (µM) | Duration (h) | % of Cells in G1 Phase (approx.) | % of Cells in S Phase (approx.) | Reference |

| MCF-7 | 1.5 - 6 | 168 | Increase | Decrease | [1] |

| T-47D | 1.5 - 6 | 168 | Increase | Decrease | [1] |

| MDA-MB-231 | 2.5 | 72 | 65% | 15% | [4] |

| MDA-MB-231 | 5.0 | 72 | 71% | 12% | [4] |

| MDA-MB-231 | 10.0 | 72 | 80% | 8% | [4] |

Induction of Apoptosis

While the primary effect of this compound is cytostatic (G1 arrest), some studies have reported the induction of apoptosis, particularly at higher concentrations and after prolonged exposure.

| Cell Line | This compound Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Reference |

| MDA-MB-231 | 5 | 72 | ~15% | [4] |

| MDA-MB-231 | 10 | 72 | ~20% | [4] |

| MDA-MB-231 | 20 | 72 | ~25% | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the activity of this compound in breast cancer cell lines.

dot

Caption: General experimental workflow for in vitro studies of this compound.

Cell Viability Assay (MTT/CCK8)

Objective: To determine the effect of this compound on the proliferation and viability of breast cancer cell lines and to calculate the IC50 value.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231)

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution

-

DMSO or Solubilization Buffer

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, 96 hours) at 37°C in a 5% CO2 incubator.

-

MTT/CCK8 Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

For CCK8 assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization (for MTT assay): After the 4-hour incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK8).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Breast cancer cell lines

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

Objective: To analyze the effect of this compound on the expression and phosphorylation status of key proteins in the CDK4/6-Cyclin D-Rb-E2F pathway.

Materials:

-

Breast cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pRb (Ser780), anti-total Rb, anti-CDK4, anti-Cyclin D1, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended dilutions are typically 1:1000.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. Recommended dilutions are typically 1:2000 to 1:5000.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.[2][11]

dot

References

- 1. Biological Effects of Cyclin-Dependent Kinase Inhibitors this compound, Palbociclib and Abemaciclib on Breast Cancer Bone Microenvironment [mdpi.com]

- 2. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mesoscale.com [mesoscale.com]

- 6. Exploring treatment with this compound alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of this compound on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oncotarget.com [oncotarget.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]

Ribociclib's Attenuation of E2F Transcription Factor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its primary mechanism of action converges on the critical cell cycle regulatory pathway involving the retinoblastoma protein (Rb) and the E2F family of transcription factors. By preventing the hyperphosphorylation of Rb, this compound maintains Rb in its active, hypophosphorylated state, thereby sequestering E2F transcription factors and inhibiting the transcription of genes essential for the G1 to S phase transition. This in-depth technical guide delineates the molecular cascade of this compound's impact on E2F transcription factor release, provides detailed experimental protocols for its investigation, and presents quantitative data to illustrate its potent and specific activity.

Mechanism of Action: this compound's Interruption of the CDK4/6-Rb-E2F Axis

The progression of the cell cycle is a tightly regulated process orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their cyclin partners. In the G1 phase, the cyclin D-CDK4/6 complex is a key driver of cell cycle advancement.[1][2] This complex phosphorylates the retinoblastoma protein (Rb), a tumor suppressor that, in its hypophosphorylated state, binds to and inactivates the E2F family of transcription factors.[2][3]

Upon hyperphosphorylation by cyclin D-CDK4/6, Rb undergoes a conformational change, leading to the release of E2F transcription factors.[2] These liberated E2F proteins then bind to the promoter regions of their target genes, initiating the transcription of a battery of proteins required for DNA replication and cell cycle progression into the S phase, including cyclins E and A, and enzymes such as dihydrofolate reductase and thymidine kinase.

This compound is a highly selective, ATP-competitive inhibitor of both CDK4 and CDK6.[4][5] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of Rb.[2] This action maintains Rb in its active, E2F-bound state, effectively preventing the release of E2F transcription factors and thereby halting the cell cycle in the G1 phase.[2] This G1 arrest is the fundamental basis of this compound's cytostatic effect on cancer cells that are dependent on the CDK4/6-Rb-E2F pathway for proliferation.